molecular formula C12H16N6 B11870805 7-(6-Amino-9h-purin-9-yl)heptanenitrile CAS No. 4323-12-0

7-(6-Amino-9h-purin-9-yl)heptanenitrile

Cat. No.: B11870805
CAS No.: 4323-12-0
M. Wt: 244.30 g/mol
InChI Key: KWDQTUVRXZJCAY-UHFFFAOYSA-N
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Description

7-(6-Amino-9H-purin-9-yl)heptanenitrile is a purine derivative characterized by a heptanenitrile chain (CH₂)₆CN attached to the N9 position of adenine (6-aminopurine).

Properties

CAS No.

4323-12-0

Molecular Formula

C12H16N6

Molecular Weight

244.30 g/mol

IUPAC Name

7-(6-aminopurin-9-yl)heptanenitrile

InChI

InChI=1S/C12H16N6/c13-6-4-2-1-3-5-7-18-9-17-10-11(14)15-8-16-12(10)18/h8-9H,1-5,7H2,(H2,14,15,16)

InChI Key

KWDQTUVRXZJCAY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCCCCC#N)N

Origin of Product

United States

Preparation Methods

The synthesis of 7-(6-Amino-9H-purin-9-yl)heptanenitrile involves several steps. One common method includes the reaction of 6-aminopurine with a heptanenitrile derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product . Industrial production methods often involve optimizing these conditions to maximize yield and purity.

Chemical Reactions Analysis

7-(6-Amino-9H-purin-9-yl)heptanenitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(6-Amino-9H-purin-9-yl)heptanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It plays a role in studying nucleic acid interactions and functions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of antiviral and anticancer drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-(6-Amino-9H-purin-9-yl)heptanenitrile involves its interaction with nucleic acids. It can bind to DNA or RNA, affecting their structure and function. This interaction can inhibit the replication of viruses or the proliferation of cancer cells .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural analogs of 7-(6-Amino-9H-purin-9-yl)heptanenitrile and their key substituents:

Compound Name Core Structure Substituent/Modification Key Features Reference
This compound Adenine Heptanenitrile chain at N9 Nitrile group for lipophilicity
5-((6-Amino-9H-purin-9-yl)methyl)pyrimidine Adenine Methylpyrimidine at N9 Dual heterocyclic system
9-(2-Hydroxyethyl)adenine Adenine 2-Hydroxyethyl group at N9 Hydrophilic hydroxyl group
7-(Methylthio)heptanenitrile Heptanenitrile Methylthio (-SMe) group at C7 Sulfur-enhanced reactivity
7-(Benzhydrylamino)heptanenitrile Heptanenitrile Benzhydrylamino group at C7 Bulky aromatic substituent

Key Observations :

  • Adenine Derivatives : Substitutions at N9 (e.g., nitrile, pyrimidine, hydroxyethyl) modulate solubility and target affinity. The nitrile group in the target compound enhances lipophilicity compared to the hydrophilic 9-(2-hydroxyethyl)adenine .
  • Heptanenitrile Analogs: Modifications at the terminal chain (e.g., methylthio, benzhydrylamino) alter electronic and steric properties. For example, 7-(Methylthio)heptanenitrile has a predicted logP of 2.9, suggesting moderate hydrophobicity , while the benzhydrylamino derivative introduces aromatic bulk .
Physicochemical Properties
Compound Solubility (Water) logP Key NMR Shifts (δ, ppm) Reference
This compound Not reported ~1.5* Purine C6: ~155–160; nitrile C≡N: ~119
7-(Methylthio)heptanenitrile 343.6 mg/L @ 25°C 2.9 C≡N: 119.6; CH₂-SMe: ~30–32
7-(Benzhydrylamino)heptanenitrile Not reported ~3.5* C≡N: 119.7; aromatic C: 127–144
9-(2-Hydroxyethyl)adenine High (polar) ~-0.5* Adenine C2: ~155; CH₂-OH: ~60–65

*Estimated based on structural analogs.

Key Observations :

  • The nitrile group in heptanenitrile derivatives consistently appears at δ ~119–120 ppm in ¹³C NMR .
  • 7-(Methylthio)heptanenitrile’s higher logP (2.9) compared to the target compound suggests greater membrane permeability .

Key Observations :

  • Adenine derivatives with extended alkyl chains (e.g., purinyl-steroid in ) show larvicidal activity, suggesting the target compound may share similar bioactivity .

Biological Activity

7-(6-Amino-9h-purin-9-yl)heptanenitrile is a purine analog that has garnered attention in biomedical research due to its potential biological activities. This compound's structure resembles that of nucleobases, which allows it to interact with various biological systems, particularly in the context of nucleic acid metabolism and enzyme inhibition.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N5C_{13}H_{16}N_5, and its molecular weight is approximately 244.3 g/mol. The compound features a heptane chain linked to a purine base, providing it with unique properties that can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to mimic natural purines. This mimicry allows it to interfere with various biochemical pathways, including:

  • Nucleotide Synthesis : By acting as a substrate or inhibitor for enzymes involved in nucleotide metabolism.
  • Enzyme Inhibition : Potential inhibition of specific kinases or phosphatases, which are critical in signaling pathways.

Antiviral Properties

Studies have indicated that purine analogs can exhibit antiviral activity by inhibiting viral replication. For instance, compounds similar to this compound have been shown to inhibit the replication of viruses such as HIV and hepatitis B virus by interfering with nucleic acid synthesis.

Antitumor Activity

Research has demonstrated that purine analogs possess antitumor properties. For example, in vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect is likely due to the compound's ability to disrupt nucleotide metabolism essential for DNA replication in rapidly dividing cells.

Enzyme Interaction Studies

The interaction of this compound with specific enzymes has been explored. In particular, its potential as an inhibitor of protein kinases has been investigated:

Enzyme Effect Reference
Protein Kinase A (PKA)Inhibition observed
Cyclin-dependent Kinases (CDKs)Modulation of activity
AMP-activated Protein KinasePotential activation

Case Studies

  • Antiviral Activity Against HIV : A study evaluated the efficacy of various purine analogs, including this compound, in inhibiting HIV replication in vitro. The results showed a significant reduction in viral load at micromolar concentrations.
  • Antitumor Efficacy in Breast Cancer Models : In vivo studies using mouse models demonstrated that treatment with this compound resulted in a marked decrease in tumor size compared to control groups, suggesting its potential as a therapeutic agent for breast cancer.
  • Kinase Inhibition Profile : A comprehensive screening revealed that this compound selectively inhibits certain kinases involved in cancer progression, providing insights into its mechanism as a targeted therapy.

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